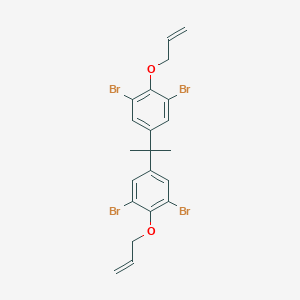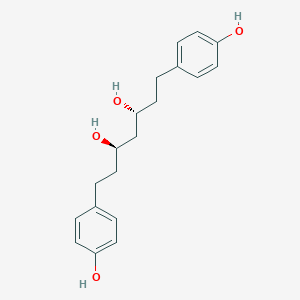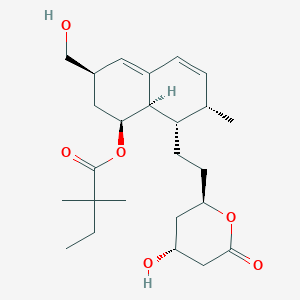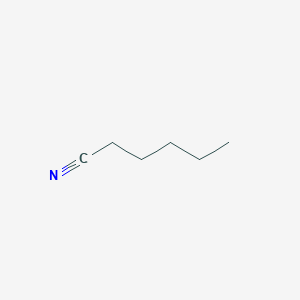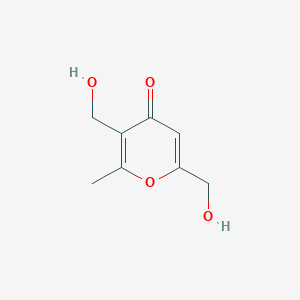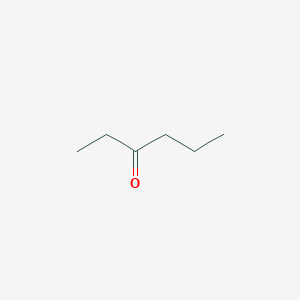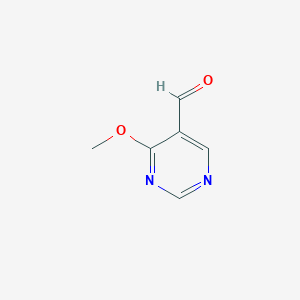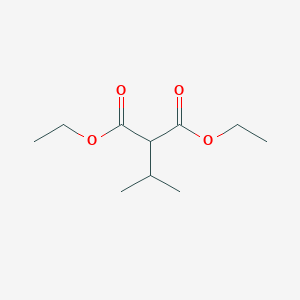
Diethyl isopropylmalonate
Übersicht
Beschreibung
Diethyl isopropylmalonate is a clear colorless liquid . It can be used to treat CCR2-mediated disease . It reacts with chalcone by Michael addition, under high pressure and fluoride catalyst, to form compounds having quarternary C atoms .
Synthesis Analysis
Diethyl isopropylmalonate reacts with chalcone by Michael addition, under high pressure and fluoride catalyst, to form compounds having quarternary C atoms .Molecular Structure Analysis
The molecular formula of Diethyl isopropylmalonate is C10H18O4 . The SMILES string is CCOC(=O)C(C©C)C(=O)OCC . The InChI is 1S/C10H18O4/c1-5-13-9(11)8(7(3)4)10(12)14-6-2/h7-8H,5-6H2,1-4H3 .Chemical Reactions Analysis
Diethyl isopropylmalonate reacts with chalcone by Michael addition, under high pressure and fluoride catalyst, to form compounds having quarternary C atoms .Physical And Chemical Properties Analysis
Diethyl isopropylmalonate has a molecular weight of 202.25 . Its refractive index n20/D is 1.42 (lit.) . It has a boiling point of 62 °C/0.35 mmHg (lit.) and a density of 0.981 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Diethyl isopropylmalonate can react with chalcone by Michael addition under high pressure and fluoride catalyst to form compounds having quaternary carbon atoms . This reaction is significant in the synthesis of complex organic molecules.
Computational Chemistry
This compound’s data can be used in computational chemistry programs like Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD for simulation visualizations .
Safety and Hazards
It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Diethyl isopropylmalonate . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Relevant Papers There is a paper titled “Angewandte Chemie (International Edition in English), 20 (9), 770-771 (1981)” that might be relevant .
Wirkmechanismus
Target of Action
Diethyl isopropylmalonate is a chemical compound that primarily targets chalcone . Chalcone is a key intermediate in the biosynthesis of flavonoids, which are important for plant development and defense .
Mode of Action
The compound interacts with its target, chalcone, through a Michael addition reaction . This reaction occurs under high pressure and in the presence of a fluoride catalyst . The result of this interaction is the formation of compounds having quaternary carbon atoms .
Biochemical Pathways
The Michael addition reaction of diethyl isopropylmalonate with chalcone affects the flavonoid biosynthesis pathway . The formation of quaternary carbon atoms can lead to the production of various flavonoid compounds, which have diverse roles in plant physiology .
Pharmacokinetics
Itsmolecular weight (202.25) and solubility properties suggest that it may have good bioavailability
Result of Action
The result of the action of diethyl isopropylmalonate is the formation of compounds with quaternary carbon atoms . These compounds can further participate in various biochemical reactions, potentially leading to diverse molecular and cellular effects .
Action Environment
The action of diethyl isopropylmalonate is influenced by environmental factors such as pressure and the presence of a fluoride catalyst . These conditions facilitate the Michael addition reaction with chalcone . The stability and efficacy of diethyl isopropylmalonate under different environmental conditions require further investigation.
Eigenschaften
IUPAC Name |
diethyl 2-propan-2-ylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-13-9(11)8(7(3)4)10(12)14-6-2/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQFBFWERHXONI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60226820 | |
| Record name | Diethyl isopropylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60226820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl isopropylmalonate | |
CAS RN |
759-36-4 | |
| Record name | 1,3-Diethyl 2-(1-methylethyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=759-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl isopropylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIETHYL ISOPROPYLMALONATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl isopropylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60226820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl isopropylmalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Diethyl isopropylmalonate in the synthesis of the anticancer compound ITPD?
A1: Diethyl isopropylmalonate serves as a crucial starting material in the synthesis of 3-isopropyl-tetrahydropyrrolo[1, 2-a]pyrimidine-2, 4(1H, 3H)-dione (ITPD), a naturally occurring amide alkaloid with promising anticancer activity. [] The synthesis involves a concise three-step approach where Diethyl isopropylmalonate is reacted with pyrrolidin-2-amine to ultimately yield ITPD.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

